(6-Cyano-3-methyl-1,2,3-benzotriazol-4-yl)boronic acid
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Overview
Description
(6-Cyano-3-methyl-1,2,3-benzotriazol-4-yl)boronic acid is a compound that combines the structural features of benzotriazole and boronic acid Benzotriazole is known for its versatility in synthetic chemistry, while boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyano-3-methyl-1,2,3-benzotriazol-4-yl)boronic acid typically involves the formation of the benzotriazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 6-cyano-3-methyl-1,2,3-benzotriazole with a boronic acid derivative under suitable conditions. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Cyano-3-methyl-1,2,3-benzotriazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the cyano or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Coupling Products: Formed in Suzuki-Miyaura reactions, where the boronic acid group is coupled with an aryl or vinyl halide.
Oxidized Products: Such as boronic esters or borates, formed in oxidation reactions.
Scientific Research Applications
(6-Cyano-3-methyl-1,2,3-benzotriazol-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (6-Cyano-3-methyl-1,2,3-benzotriazol-4-yl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the coupled product. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid and benzotriazole moieties, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
Benzotriazole: The parent compound, known for its versatility in synthetic chemistry.
4-Formylphenylboronic Acid: Another boronic acid derivative with different functional groups.
Uniqueness
(6-Cyano-3-methyl-1,2,3-benzotriazol-4-yl)boronic acid is unique due to the combination of the benzotriazole and boronic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler boronic acids or benzotriazole derivatives. Its cyano and methyl substituents also provide additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(6-cyano-3-methylbenzotriazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN4O2/c1-13-8-6(9(14)15)2-5(4-10)3-7(8)11-12-13/h2-3,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXNXCQCWUAJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N(N=N2)C)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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